N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide
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Overview
Description
This would typically involve identifying the compound’s functional groups and structural features. For example, this compound appears to contain a cyclohexene ring, a piperidine ring, and a pyrazole ring, among other features .
Synthesis Analysis
This would involve outlining the steps, reagents, and conditions necessary to synthesize the compound. Without specific information on this compound, it’s difficult to provide a detailed synthesis .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The compound’s functional groups would play a key role in its reactivity .Physical and Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-18-7-5-6-10-21(18)24(30)26-22-11-14-25-28(22)20-12-15-27(16-13-20)23(29)17-19-8-3-2-4-9-19/h5-8,10-11,14,20H,2-4,9,12-13,15-17H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQYOLFKVDSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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